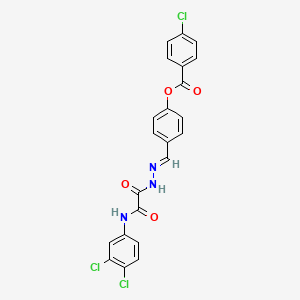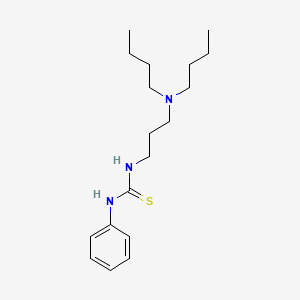
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea typically involves the reaction of 3-(dibutylamino)propylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
3-(Dibutylamino)propylamine+Phenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines and other reduced products.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 3-(Dibutylamino)propylamine
- Phenyl isothiocyanate
- Thiourea derivatives
Uniqueness
1-(3-(Dibutylamino)propyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other thiourea derivatives, it may exhibit enhanced reactivity and selectivity in certain reactions, making it valuable for specific applications in research and industry.
特性
CAS番号 |
92263-28-0 |
|---|---|
分子式 |
C18H31N3S |
分子量 |
321.5 g/mol |
IUPAC名 |
1-[3-(dibutylamino)propyl]-3-phenylthiourea |
InChI |
InChI=1S/C18H31N3S/c1-3-5-14-21(15-6-4-2)16-10-13-19-18(22)20-17-11-8-7-9-12-17/h7-9,11-12H,3-6,10,13-16H2,1-2H3,(H2,19,20,22) |
InChIキー |
IYINLXVXEWSLLF-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCCNC(=S)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


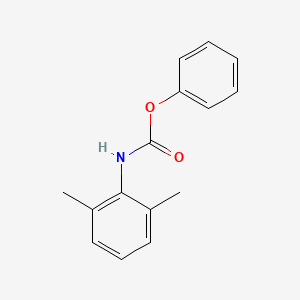
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)

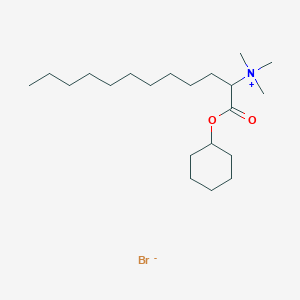
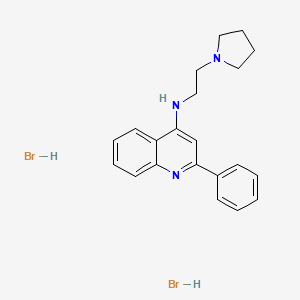
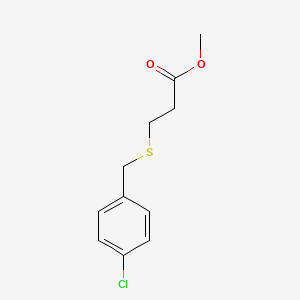
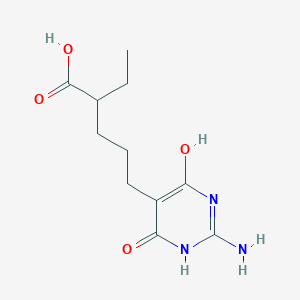
![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
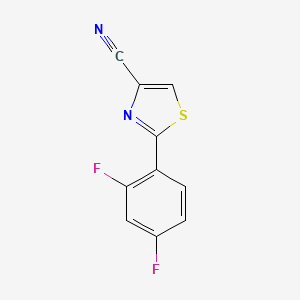
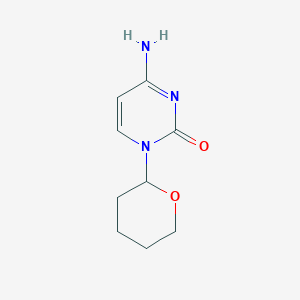
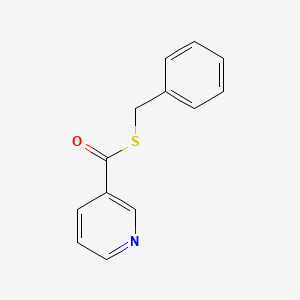
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
